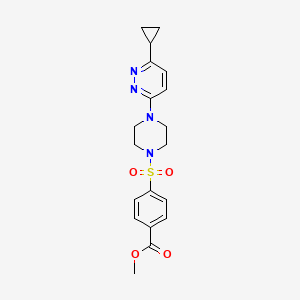

N-丁基-N-(1,1-二氧化四氢噻吩-3-基)-4-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of nitrobenzamide derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of nitro-free 4,6-disubstituted 3-aminobenzothiophenes based on 2,4,6-trinitrobenzamide involves stepwise nucleophilic substitution of nitro groups followed by Thorpe-Ziegler cyclization . This method could potentially be adapted for the synthesis of "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" by selecting appropriate nucleophiles and conditions for the cyclization step.

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives can be complex, as evidenced by the synthesis and characterization of N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide, which was analyzed using NMR, FTIR spectroscopy, and X-ray diffraction . These techniques could be employed to determine the molecular structure of "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" and to understand its conformational properties.

Chemical Reactions Analysis

The reactivity of nitrobenzamide derivatives under various conditions is a key area of study. For example, the reductive chemistry of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (SN 23862) shows that the nitro groups can be selectively reduced under hypoxic conditions, which is relevant for the development of hypoxia-selective cytotoxins . Similarly, the reaction of N-t-Butyl-2,4,6-trinitrobenzamide with sodium hydroxide is a unimolecular nucleophilic aromatic substitution . These studies suggest that "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" may also undergo specific chemical reactions that could be exploited for synthetic or medicinal purposes.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives are influenced by their molecular structure and substituents. The metal ion-promoted alcoholysis of N,N-bis(2-picolyl)-p-nitrobenzamide and related compounds demonstrates the impact of metal ions on the reactivity of these compounds . This information could be relevant when considering the solubility, stability, and reactivity of "N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide" in different environments.

科学研究应用

合成和表征

研究集中在硝基苯甲酰胺衍生物和相关化合物的合成和表征,探索它们的化学行为和应用。例如,研究开发了具有显着抗肿瘤活性的新型硝基芳香族化合物,强调了它们的化学结构对其活性和潜在应用的重要性 (王等人,2019)。此外,对 N-(丁酰氧基乙基)-4-(氯甲基)-3-硝基苯甲酰胺等生物活性硝基芳香族化合物的预制剂和制剂进行了研究,以了解它们的化学行为并提高它们的应用潜力,重点关注包封效率和稳定性 (塞纳等人,2017)。

反应性和应用

对硝基芳香族化合物反应性的研究为它们在材料科学和催化中的潜在应用提供了见解。例如,某些自由基的亚硝基自旋加合物的研究提供了对这些化合物的作用机制及其在设计新材料或分析应用中的潜力的见解 (陈和陈,1984)。与 N-(烷基(芳基)氨基硫代甲酰)-4-硝基苯甲酰胺的镍和铜配合物的开发和表征突出了这些化合物在催化和作为抗菌剂方面的潜力,展示了它们超出其最初应用范围的多功能性 (赛义德等人,2010)。

分子相互作用和稳定性

研究硝基芳香族化合物及其衍生物的分子相互作用和稳定性对于它们在各个领域的应用至关重要。例如,已经探索了新型芳香族聚酰亚胺的合成和分析,包括衍生自硝基苯甲酰胺的那些,以了解它们的溶解度、降解温度和热性能,表明它们在高性能材料中的潜在用途 (巴特等人,2005)。

属性

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-3-4-8-17(14-7-9-24(22,23)11-14)16(19)13-6-5-12(2)15(10-13)18(20)21/h5-6,10,14H,3-4,7-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOYPNZDMDXOOSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)

![3-[1-(1,3-Benzothiazole-6-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2524730.png)

![N-[1-(5-Ethylfuran-2-yl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B2524742.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2524744.png)